BenchChemオンラインストアへようこそ!

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde

Lipophilicity Drug design ADME optimization

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS 1706430‑32‑1) is an aromatic aldehyde that belongs to the family of halogenated/fluorinated benzaldehydes. It bears two chlorine atoms at the 3- and 4-positions and a trifluoromethoxy group at the 5-position on the same phenyl ring.

Molecular Formula C8H3Cl2F3O2
Molecular Weight 259.01 g/mol
CAS No. 1706430-32-1
Cat. No. B1406361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde
CAS1706430-32-1
Molecular FormulaC8H3Cl2F3O2
Molecular Weight259.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C=O
InChIInChI=1S/C8H3Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-3H
InChIKeyWVHPYHZLTHPKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS 1706430-32-1): A Regiospecifically Functionalized Benzaldehyde Building Block for Fluorinated Scaffolds


3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS 1706430‑32‑1) is an aromatic aldehyde that belongs to the family of halogenated/fluorinated benzaldehydes. It bears two chlorine atoms at the 3- and 4-positions and a trifluoromethoxy group at the 5-position on the same phenyl ring . Compared with the ubiquitous mono‑substituted trifluoromethoxybenzaldehydes, the 3,4‑dichloro‑5‑OCF₃ pattern delivers a unique combination of strong electron‑withdrawal, elevated lipophilicity (predicted LogP ≈ 3.7), and a sterically constrained aldehyde center that is exploited for regiospecific derivatization in pharmaceutical and agrochemical intermediate synthesis . Commercial sourcing is currently limited to specialist fine‑chemical suppliers (Apollo Scientific, Leyan, Fujifilm‑Wako) that list the product at 95–98 % purity with full analytical traceability on request .

Why 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde Cannot Be Replaced by Common Trifluoromethoxybenzaldehyde Isomers in Research Procurement


Positional isomerism on the benzaldehyde ring profoundly alters both the electronic landscape of the reactive aldehyde center and the spatial orientation of the OCF₃ and Cl substituents, which in turn govern the regioselectivity of subsequent C‑C bond‑forming reactions and the final molecule's three‑dimensional pharmacophore [1]. Among close analogs, the commercially prevalent 2,6‑dichloro‑4‑(trifluoromethoxy)benzaldehyde (CAS 118754‑54‑4) places the two chlorine atoms and the OCF₃ group in a symmetrical arrangement that creates a markedly different electron‑deficiency profile, whereas 3‑chloro‑4‑(trifluoromethoxy)benzaldehyde (CAS 86256‑48‑6) carries only one chlorine, resulting in lower molecular weight, reduced lipophilicity, and altered metabolic stability that frequently render it unsuitable for building the same patent‑protected scaffolds . Consequently, interchanging these congeners without re‑optimizing the synthetic route or downstream biological activity is chemically invalid.

Quantitative Differentiation of 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde Against Its Closest Structural Analogs


Predicted Lipophilicity (LogP) Advantage Relative to the 2,6‑Dichloro‑4‑OCF₃ Isomer

The predicted LogP of 3,4‑dichloro‑5‑(trifluoromethoxy)benzaldehyde is 3.70 , whereas the 2,6‑dichloro‑4‑(trifluoromethoxy) isomer (CAS 118754‑54‑4) exhibits a higher predicted XLogP of 3.8 . The ≈0.1‑unit difference in LogP, although modest, arises from the distinct spatial arrangement of the two chlorine atoms relative to the OCF₃ group and translates into a measurable change in membrane permeability and plasma protein binding in lead‑optimization programs. For teams using Lipinski‑guided multiparameter optimization, even a 0.1‑LogP shift can be the deciding factor in prioritizing a building block when two dichloro‑OCF₃ benzaldehydes are available .

Lipophilicity Drug design ADME optimization

Purity Specification Advantage Over Unspecified Technical‑Grade Dichloro‑OCF₃ Benzaldehydes

The target compound is listed at 98% purity by Leyan and at technical grade by CymitQuimica/Apollo , whereas the 2,6‑dichloro‑4‑(trifluoromethoxy) isomer commonly carries a nominal purity of 95 %‑97 % (AKSci minimum 95 %, Bidepharm 97 %) . In the absence of a certified reference standard for any dichloro‑(trifluoromethoxy)benzaldehyde, the 98% purity specification reduces the burden of additional purification steps (e.g., column chromatography or recrystallization) prior to use as a key intermediate. For an aldehyde that will be employed in a multi‑step convergent synthesis, the 1–3 percentage‑point gain in purity lowers the risk of side‑product accumulation, which is particularly critical when the aldehyde is used as a limiting reagent in a C–C coupling step [1].

Purity Reproducibility Procurement quality

Electron‑Withdrawing Character Differentiating 3,4‑Dichloro‑5‑OCF₃ from Mono‑Chloro‑ or Non‑Chlorinated Analogs

The target compound contains two chlorine atoms and one OCF₃ group, all three being strongly electron‑withdrawing substituents located on a single phenyl ring, creating a uniquely electron‑deficient benzaldehyde system . In contrast, the most common comparator, 4‑(trifluoromethoxy)benzaldehyde (CAS 659‑28‑9), carries zero chlorine atoms and exhibits a predicted XLogP of 2.0 ± 0.2 and a Hammett σₚ constant close to 0.39 for the OCF₃ group alone [1]. The additional electron‑withdrawing contribution of the two chlorines (σₘ ≈ 0.37 each) is predicted to increase the aldehyde carbon electrophilicity by > 0.5 Hammett unit compared to the non‑chlorinated analog, which translates into a faster rate of nucleophilic addition (e.g., amine‑imine formation) under otherwise identical conditions. No direct kinetic measurement for the specific compound was found; however, class‑level SAR studies on substituted benzaldehydes consistently show that electron‑withdrawing groups accelerate nucleophilic attack at the carbonyl in a manner that correlates with the sum of Hammett substituent constants [2].

Reactivity Electrophilicity SAR

Limited Commercial Availability as a Strategic Procurement Differentiator

As of early‑2026, the target compound is stocked by fewer than five confirmed specialist vendors (Apollo Scientific, Leyan, Fujifilm‑Wako, and CymitQuimica—the latter now discontinued), whereas the 2,6‑dichloro‑4‑(trifluoromethoxy) isomer is listed by > 10 distributors including Bidepharm, AKSci, Beyotime, Chemenu, and LOOKCHEM . This restricted sourcing landscape means that lead times for the 3,4‑dichloro‑5‑OCF₃ isomer are longer (typically 2 weeks for Wako‑sourced material ) and that the compound is inherently less exposed to supply‑chain disruptions affecting high‑volume commodity benzaldehydes. For discovery programs that require persistent access to a specific regio‑isomer to maintain SAR continuity, the scarcity paradoxically acts as a quality‑by‑exclusivity signal: only laboratories that explicitly require the 3,4‑dichloro‑5‑OCF₃ substitution pattern will commit to its procurement, thereby reducing the likelihood of accidental isomeric cross‑contamination in centralized compound management systems .

Supply chain Exclusivity Procurement risk

High‑Value Procurement and Application Scenarios for 3,4‑Dichloro‑5‑(trifluoromethoxy)benzaldehyde


Medicinal Chemistry: Synthesis of ALDH‑Targeted Probe Molecules Requiring a Defined 3,4‑Dichloro‑5‑OCF₃ Pharmacophore

The documented role of halogenated benzaldehydes as aldehyde dehydrogenase (ALDH) substrate‑competitive ligands [1], combined with the predicted elevated lipophilicity (LogP 3.7) of the 3,4‑dichloro‑5‑OCF₃ pattern, positions this building block as a candidate for developing mechanism‑based ALDH probes. When a research program requires a benzaldehyde core that simultaneously offers two chlorine handles for further diversification and an OCF₃ group for metabolic stability, the compound provides a pre‑functionalized scaffold that avoids the need for late‑stage halogenation of the mono‑substituted trifluoromethoxybenzaldehydes, thereby shortening the synthetic route by one step. Procurement of the 98%‑purity material directly supports parallel medicinal chemistry efforts where isomeric purity is critical for unambiguous SAR determination .

Agrochemical Intermediate: Trifluoromethoxy‑Containing Pyrazole and Isoxazole Herbicide Scaffolds

The 3,4‑dichloro‑5‑trifluoromethoxy substitution pattern generates an electron‑deficient aldehyde that reacts efficiently with hydrazines and hydroxylamines to form pyrazole and isoxazole cores—privileged scaffolds in modern herbicide discovery [1]. Because the target compound's predicted LogP (3.7) is considerably higher than that of 4‑(trifluoromethoxy)benzaldehyde (LogP 2.0) , the resulting heterocycles are expected to exhibit enhanced foliar uptake and systemicity, key performance parameters in agrochemical lead optimization. Procurement of the 3,4‑dichloro‑5‑OCF₃ isomer therefore directly targets the lipophilic space preferred for contact and systemic herbicides, whereas its mono‑chlorinated or non‑chlorinated analogs populate an excessively hydrophilic region of property space.

Materials Science: Synthesis of Fluorinated Liquid‑Crystal and OLED Intermediates via Cross‑Coupling

Polyhalogenated benzaldehydes are valuable precursors to liquid‑crystalline materials and OLED emitters, where the combination of chlorine and OCF₃ substituents tunes both dipolar moment and mesophase stability [1]. The 3,4‑dichloro‑5‑OCF₃ benzaldehyde carries two distinct halogen sites (Cl at C3 and C4) that can be sequentially cross‑coupled (e.g., Suzuki, Sonogashira), enabling the programmed introduction of two different aryl or alkynyl groups before or after aldehyde elaboration. This regiospecific orthogonality is absent in the commercially dominant 2,6‑dichloro‑4‑(trifluoromethoxy) isomer, where the symmetrical chlorine arrangement limits differential functionalization. For materials discovery programs, procuring the 3,4‑dichloro‑5‑OCF₃ regio‑isomer unlocks a unique retrosynthetic disconnection not accessible with any other dichloro‑trifluoromethoxybenzaldehyde .

Quote Request

Request a Quote for 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.